

Bach-EI Hydroboration Reagent 2.0M: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bach-EI hydroboration reagent*
2.0M

Cat. No.: *B065435*

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For Researchers, Scientists, and Drug Development Professionals

The Bach-EI hydroboration reagent, a 2.0M solution of the N-ethyl-N-isopropylaniline borane complex in tetrahydrofuran (THF), is a highly efficient and selective reagent for the hydroboration of alkenes and alkynes. This guide provides an in-depth overview of its properties, mechanism of action, and detailed experimental protocols for its application in organic synthesis, particularly relevant to drug development and the preparation of complex molecules.

Reagent Properties and Specifications

The Bach-EI hydroboration reagent is a stable and convenient source of borane (BH_3) for a variety of chemical transformations.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-ethyl-N-isopropylaniline - borane complex	[1]
CAS Number	180840-34-0	[2]
Molecular Formula	C ₁₁ H ₁₇ BN	[2]
Molecular Weight	174.07 g/mol	[2]
Concentration	2.0 M in Tetrahydrofuran (THF)	[2]
Appearance	Solution	[1]
Density	~0.904 g/mL at 25°C (of the complex)	[2]
Boiling Point	Not specified for the solution; THF boils at 66°C	[2]
Solubility	Soluble in common organic solvents	[2]
Stability	Stable solid, making it safer to handle than diborane	[1]

Mechanism of Action: Hydroboration-Oxidation

The Bach-EI reagent operates through a dissociative mechanism. The N-ethyl-N-isopropylaniline amine acts as a carrier for borane (BH₃), and in solution, an equilibrium exists where a small amount of free BH₃ is the active hydroborating species.[1] The overall transformation to an alcohol is a two-step process: hydroboration followed by oxidation.

Hydroboration

The hydroboration step involves the addition of the B-H bond across the carbon-carbon double or triple bond. This addition is highly regioselective and stereospecific:

- **Anti-Markovnikov Regioselectivity:** The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.[3][4]

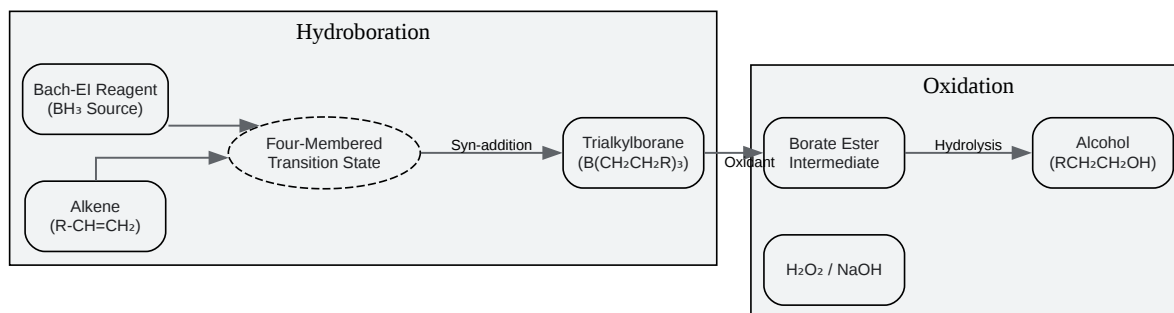
- Syn-Stereospecificity: The boron and hydrogen atoms add to the same face of the double bond.^[4]^[5]

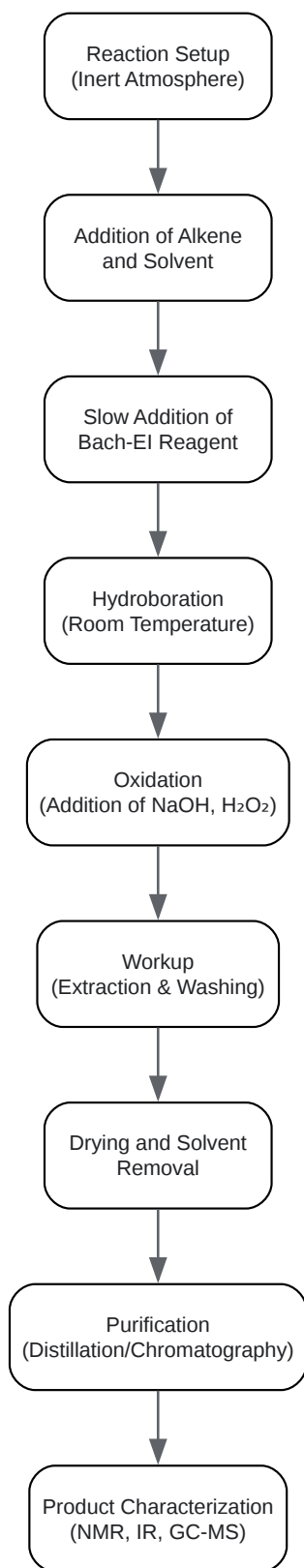
For unhindered olefins, the reaction proceeds rapidly to form a trialkylborane intermediate.^[3]^[6]

With more sterically hindered olefins, the reaction may stop at the dialkylborane or monoalkylborane stage.^[6]

Oxidation

The resulting organoborane is not typically isolated but is oxidized in situ. The most common method employs hydrogen peroxide (H_2O_2) in the presence of a base, such as sodium hydroxide (NaOH).^[6]^[7] This process replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding alcohol with retention of stereochemistry.^[5]





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- To cite this document: BenchChem. [Bach-EI Hydroboration Reagent 2.0M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065435#what-is-bach-ei-hydroboration-reagent-2-0m]

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